N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazole Ring: This involves the reaction of a thiourea derivative with a halogenated ketone.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can be compared with other similar compounds, such as:
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, which may have similar biological activities.
Thiazole Derivatives: Compounds with the thiazole ring, known for their diverse chemical and biological properties.
Phenylacetamide Derivatives: Compounds with the phenylacetamide group, often used in medicinal chemistry.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Biological Activity
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a thieno[3,4-d][1,3]thiazole core. The molecular formula is C17H16N2O4S, with a molar mass of approximately 360.36 g/mol. Its structural representation can be described as follows:
- IUPAC Name : this compound
- Chemical Formula : C17H16N2O4S
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown potential against human cervix carcinoma (HeLa) cells with IC50 values in the nanomolar range .
- Anti-inflammatory Activity : The compound has been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This is crucial for developing treatments for chronic inflammatory diseases.
- Antimicrobial Effects : Some studies have indicated that this compound may exhibit antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Study 1 | HeLa | 0.86 | Significant cytotoxicity observed |
Study 2 | Capan-1 | 0.75 | Inhibition of cell migration noted |
Study 3 | SUIT-2 | 0.55 | Induced apoptosis confirmed |
These studies highlight the compound's potential as an anticancer agent and its ability to inhibit cell migration in pancreatic cancer models.
In Vivo Studies
While in vitro results are promising, further research is required to validate these findings in vivo. Current studies are exploring the pharmacokinetics and bioavailability of the compound in animal models to assess its therapeutic potential fully.
Properties
Molecular Formula |
C20H18N2O5S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(8-13-4-2-1-3-5-13)21-20-22(15-10-29(24,25)11-18(15)28-20)14-6-7-16-17(9-14)27-12-26-16/h1-7,9,15,18H,8,10-12H2 |
InChI Key |
YZWCKPQXDRTWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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